molecular formula C8H8N2O2S B2905578 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid CAS No. 1007875-19-5

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid

Cat. No.: B2905578
CAS No.: 1007875-19-5
M. Wt: 196.22
InChI Key: JUQYMQVGKKHMJT-UHFFFAOYSA-N
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Description

Product Overview 2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid (CAS 1007875-19-5) is a high-purity chemical building block supplied as a white to off-white solid. This compound has a molecular formula of C 8 H 8 N 2 O 2 S and a molecular weight of 196.23 g/mol . It is recommended to be stored at 2-8°C . Research Applications and Value This compound is a fused bicyclic heterocycle featuring both thiazole and imidazole rings. The thiazole moiety is a versatile and privileged structure in medicinal chemistry and drug discovery . Molecules containing the thiazole ring are known to exhibit a wide range of biological activities due to their unique electronic properties and aromaticity, which allow them to participate in various donor-acceptor and nucleophilic reactions . As such, this compound serves as a critical synthetic intermediate or precursor for researchers developing novel therapeutic agents. Its molecular framework is relevant in the exploration of compounds for various pathological conditions, including but not limited to anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents . The carboxylic acid functional group provides a key site for further chemical modification, enabling medicinal chemists to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Notice This product is intended for research and further manufacturing purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-4-3-10-6(7(11)12)5(2)9-8(10)13-4/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQYMQVGKKHMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007875-19-5
Record name 2,6-dimethylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid
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Preparation Methods

The synthesis of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2,6-dimethylimidazole with a thioamide derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as dimethylformamide or acetonitrile. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

Scientific Research Applications

Anti-Tuberculosis Agents:

  • Imidazo[2,1-b]thiazole-5-carboxamides (ITAs), which include derivatives of 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid, are promising anti-tuberculosis agents. These compounds have demonstrated potent in vitro activity and target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain .
  • One notable compound, ND-11543, showed efficacy in a chronic murine TB infection model when administered at 200 mg/kg for 4 weeks . The efficacy of ITAs is not dependent on exposure, making them interesting for combination therapy due to their favorable properties and novel mechanism of action .

Anticancer Activity:

  • Thiazole derivatives, including those related to this compound, have shown anticancer potential . For instance, some novel 2,6-dimethyl-N'-substituted phenylmethylene-imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazides were synthesized and evaluated for cytotoxicity .
  • Compound 3c, a derivative, exhibited marked effects against an ovarian cancer cell line in the National Cancer Institute's 60 human tumor cell line in vitro screen . Other thiazole analogues have also demonstrated promising anticancer potential and cell line selectivity .

Antimicrobial Activity:

  • Derivatives of thiazole have been evaluated for in vitro antimicrobial activity. A series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and tested, with compound 15 showing the highest bioactivity against a range of microbes .

Antidiabetic Activity:

  • Certain thiazole compounds have demonstrated antidiabetic activity. Compound 126a was found to be anti-diabetic at 50 mg/kg in an acute diabetic rat model, highlighting the potential of thiazole derivatives in managing diabetes .

Case Studies

ND-11543 as an Anti-Tuberculosis Agent

ND-11543, an imidazo[2,1-b]thiazole-5-carboxamide, was evaluated for its efficacy against tuberculosis in a chronic murine model .

PropertyValue
Tolerability in mice>500 mg/kg
Dose200 mg/kg
AUC(0-24h)>11,700 ng·hr/mL
Half-life>24 hr
Efficacy Dependency on ExposureNot dependent, even with CYP450 inhibition

Compound 3c as an Anticancer Agent

2,6-Dimethyl-N'-(2-hydroxyphenylmethylidene)imidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide (3c) demonstrated favorable cytotoxicity in the National Cancer Institute's 60 human tumor cell line screen .

Cell LineLog(10)GI(50) Value
OVCAR-5.51

Synthesis and Preparation

This compound can be used as a precursor in synthesizing various derivatives. For example, it can be dissolved in dry acetonitrile and reacted with EDC-HCl to form pentafluorosulfanyl compounds .

Mechanism of Action

The mechanism of action of 2,6-Dimethylimidazo[2,1-B]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its anti-tuberculosis activity, the compound targets QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth and survival .

Comparison with Similar Compounds

2.6-Dimethylimidazo[2,1-b]thiazole-5-carboxamides

  • ND-11543 : Synthesized by coupling with (3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine, this analog exhibited potent antimicrobial activity. Structural analysis revealed that the fluoro-phenyl(trifluoromethyl)pyridinyl piperazine group is critical for efficacy, with MIC values of 6.25 µg/mL against bacterial strains .
  • Compound 67 : A derivative with electron-withdrawing groups at position 4 of the phenyl ring showed comparable activity (MIC = 6.25 µg/mL), underscoring the importance of electronic effects in enhancing potency .

Comparison with Benzothiazole Derivatives

  • Compound 68 : A benzothiazole analog demonstrated superior anti-tubercular activity (MIC = 1 µg/mL) against multidrug-resistant M. tuberculosis, suggesting that replacing the imidazo-thiazole core with benzothiazole may improve antitubercular specificity .

Anticancer Activity

Hydrazone Derivatives

  • Compound A (Terzioglu & Gürsoy, 2003) : Derived from 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, this hydrazone showed broad-spectrum cytotoxicity against NCI-60 human tumor cell lines. Its activity is attributed to the hydrazone moiety, which facilitates apoptosis induction .
  • Compound B : Exhibited selective cytotoxicity against the UO-31 kidney cancer cell line (log10GI50 = −6.68), highlighting the role of aryl substituents in modulating target specificity .

Comparison with Pyrazole and Benzoisothiazole Hydrazones

  • Pyrazole-5-carbohydrazide derivatives (e.g., Xia et al., 2008) and benzoisothiazole hydrazones (Vicini et al., 2006) generally exhibit lower cytotoxicity (log10GI50 = −5.0 to −6.0), suggesting that the imidazo-thiazole core enhances anticancer potency .

Anti-Tubercular Activity

Pentafluorosulfanyl Derivatives

  • Compound 19 : A derivative with a pentafluorosulfanyl benzyl group showed potent anti-tubercular activity (MIC = 0.004–0.03 µM) and favorable physicochemical properties (clogP = 4.48), indicating improved lipophilicity and membrane penetration .
  • Compound 20 : The meta-substituted pentafluorosulfanyl analog retained similar potency, demonstrating tolerance for positional isomerism in the substituent .

Comparison with Trifluoromethyl Analogs

  • Trifluoromethyl-substituted imidazo[1,2-a]pyridines showed slightly reduced activity (MIC = 0.03 µM), emphasizing the superior electronegativity and steric effects of the pentafluorosulfanyl group .

Enzyme Inhibition

Cdc25B Phosphatase Inhibitors

  • Compound 4c : A 2,6-diaryl-substituted imidazo[2,1-b][1,3,4]thiadiazole derivative inhibited Cdc25B (87.68% at 5 µg/mL), a target overexpressed in cancers. The diaryl groups likely enhance binding affinity to the enzyme’s active site .

β2-Adrenergic Receptor (β2-AR) Antagonists

  • Compound 5c’: A benzoxazolinone-substituted derivative exhibited 70% β2-AR antagonism, suggesting that bulky heterocyclic substituents improve receptor interaction .

Data Tables

Table 1: Key Pharmacological Data of Selected Derivatives

Compound Class Example Biological Activity Key Substituent(s) MIC/IC50/GI50 Source
Carboxamide ND-11543 Antimicrobial Fluoro-phenyl(trifluoromethyl)pyridinyl 6.25 µg/mL
Hydrazone Compound A Anticancer (NCI-60) Hydrazone-linked aryl groups log10GI50 = −6.68
Pentafluorosulfanyl Compound 19 Anti-tubercular 4-(Pentafluoro-λ<sup>6</sup>-sulfanyl) 0.004 µM
Diaryl-thiadiazole Compound 4c Cdc25B inhibition 2,6-Diaryl groups 87.68% inhibition at 5 µg/mL

Table 2: Physicochemical Properties

Compound clogP Molecular Weight (g/mol) Solubility (CH3CN) Reference
ND-11543 4.46 533.18 High
Compound 19 4.48 412.06 Moderate
Compound A 3.82 328.11 Low

Biological Activity

2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid (DMITCA) is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H8N2O2S
  • Molecular Weight : Approximately 196.226 g/mol
  • Structural Features : DMITCA features a fused imidazole and thiazole ring system with two methyl groups at the 2 and 6 positions of the imidazole ring, and a carboxylic acid functional group at the 5 position of the thiazole ring.

The biological activity of DMITCA is primarily attributed to its interaction with specific molecular targets. Notably, it has shown significant activity against Mycobacterium tuberculosis by targeting QcrB, a crucial component of the mycobacterial electron transport chain. This interaction disrupts bacterial energy production, leading to inhibited growth and survival .

Antimicrobial Activity

DMITCA exhibits antimicrobial properties against various pathogens. It has been shown to have minimum inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM against diverse strains, indicating potent antibacterial effects .

Anticancer Activity

Research indicates that DMITCA may inhibit tumor growth through several mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Disruption of critical cellular processes.
  • Inhibition of essential enzymes involved in cancer cell proliferation .

Case Studies and Experimental Data

  • Antitubercular Activity :
    • A study demonstrated that DMITCA analogs showed significant in vitro activity against M. tuberculosis, with MIC values indicating strong potential for therapeutic use .
    • Compound ND-11543, a derivative of DMITCA, was evaluated in a murine model for chronic TB infection, showing efficacy at doses of 200 mg/kg over four weeks .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro evaluations revealed that DMITCA derivatives exhibit cytotoxic effects on various cancer cell lines (e.g., HepG2, HCT-116). The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
    • Structural activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhance anticancer activity .

Summary of Biological Activities

Activity Type Target Mechanism MIC/IC50 Values
AntimicrobialMycobacterium tuberculosisInhibition of electron transport (QcrB target)0.0625 - 2.5 μM
AnticancerVarious cancer cell linesInduction of apoptosis and enzyme inhibitionIC50 < standard drugs

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid and its derivatives?

  • Methodology : Two primary routes are documented:

  • Solvent-free Friedel-Crafts acylation : Utilizes Eaton’s reagent under solvent-free conditions, achieving yields of 90–96% with high selectivity. This method is advantageous for scalability and environmental sustainability .
  • Carbodiimide-mediated coupling : EDC-HCl and DMAP in dry acetonitrile enable amide bond formation between the carboxylic acid and amines, yielding derivatives like ND-11543 (62% yield). Purification via recrystallization with hot CH₃CN is critical for removing unreacted reagents .

Q. What analytical techniques are used to confirm the structure and purity of synthesized derivatives?

  • Key Techniques :

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR (e.g., δ 2.56 ppm for methyl groups in ND-11543) confirm regiochemistry and substituent effects .
  • HPLC : Retention times (e.g., tR = 5.2–5.3 min for ND-11543) and UV detection assess purity .
  • Melting point analysis : Sharp melting ranges (e.g., 234–235°C for ND-11543) indicate crystalline homogeneity .

Q. How is the antimicrobial activity of derivatives evaluated in preliminary assays?

  • Protocol :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and drug-resistant strains (e.g., MDR-MTB). Compound 67 showed MIC = 6.25 µg/mL, while derivative 68 achieved 1 µg/mL against M. tuberculosis H37Rv .
  • Controls : Include standard antibiotics (e.g., isoniazid) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • SAR Insights :

  • Electron-withdrawing groups : Fluoro and trifluoromethyl substituents at position 4 of the phenyl ring (e.g., in ND-11543) enhance antimicrobial potency by improving target binding .
  • Hydrazone side chains : Derivatives like 2,6-dimethylimidazo[2,1-b]thiadiazole-5-carbohydrazide exhibit log₁₀ GI₅₀ = −6.68 against kidney cancer (UO-31), attributed to π-π stacking with cellular receptors .
    • Contradictions : Some active derivatives lack substituents, suggesting hydrophobic interactions or conformational flexibility may compensate .

Q. What strategies address discrepancies in activity between in vitro and in vivo models?

  • Case Study : Derivative 68 showed MIC = 1 µg/mL in vitro but required 200 mg/kg dosing in a murine TB model for efficacy. Potential solutions:

  • Pharmacokinetic optimization : Modify logP to enhance bioavailability or reduce plasma protein binding .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and introduce steric hindrance .

Q. How can computational modeling improve derivative design for acetylcholinesterase (AChE) inhibition or anticancer targets?

  • Approaches :

  • Docking studies : Simulate interactions with AChE’s catalytic triad (e.g., π-cation interactions with Trp86) .
  • QSAR models : Correlate descriptors (e.g., polar surface area) with cytotoxicity data to prioritize synthetic targets .

Methodological Considerations

Q. What experimental controls are essential in cytotoxicity assays to ensure reproducibility?

  • Best Practices :

  • Positive controls : Use doxorubicin or cisplatin to benchmark activity (e.g., log₁₀ GI₅₀ = −7.5 for standard agents) .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid nonspecific cytotoxicity .
  • Cell viability normalization : MTT or resazurin assays with triplicate technical replicates .

Q. How to mitigate synthetic challenges in imidazo-thiazole functionalization?

  • Solutions :

  • Protecting groups : Temporarily mask reactive amines during coupling to prevent side reactions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 2 h) and improve yields for thermally sensitive intermediates .

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